4-Chloro-2-(methylamino)benzoic acid

Übersicht

Beschreibung

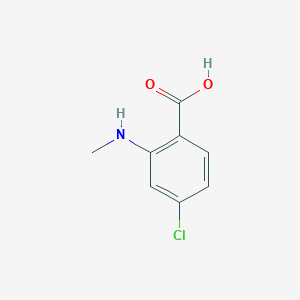

4-Chloro-2-(methylamino)benzoic acid is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and a methylamino group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylamino)benzoic acid typically involves the chlorination of 2-(methylamino)benzoic acid. One common method includes the reaction of 2-(methylamino)benzoic acid with thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the nitration of toluene to form nitrotoluene, followed by reduction to form toluidine. The toluidine is then subjected to diazotization and subsequent Sandmeyer reaction to introduce the chlorine atom. Finally, the methylamino group is introduced through a nucleophilic substitution reaction .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(methylamino)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzoic acids.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include amines and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical formula for 4-chloro-2-(methylamino)benzoic acid is . It features a benzoic acid backbone with a chlorine atom at the para position and a methylamino group at the ortho position. This structural configuration contributes to its reactivity and biological activity.

Key Properties:

- Melting Point: 185-187 °C

- Purity: Typically available at 95% or higher

- Storage Conditions: Should be stored in a cool, dry place away from light .

Medicinal Chemistry

This compound has been investigated for its potential use in drug development. Its structural features allow it to interact with biological targets effectively. Research indicates that derivatives of this compound can exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Study:

In vitro studies have shown that related compounds can inhibit specific enzymes involved in inflammatory pathways, suggesting that this compound might share similar mechanisms of action .

Toxicological Studies

This compound has been subject to various toxicological assessments due to its potential health risks. Studies have demonstrated that exposure to this compound can lead to toxic effects in laboratory animals, including liver damage and changes in blood parameters.

Findings:

- In a study involving rats, administration of varying doses resulted in dose-dependent liver enlargement and changes in blood protein levels. The lowest observed adverse effect level (LOAEL) was determined to be 75 mg/kg bw/day .

Table 1: Toxicological Effects of this compound

| Dose (mg/kg) | Observed Effect |

|---|---|

| 0 | Control group |

| 750 | Mild liver enlargement |

| 1500 | Moderate liver damage |

| 3000 | Significant blood protein reduction |

| 6000 | Severe liver damage, haematuria |

Environmental Chemistry

The environmental impact of this compound has also been studied, particularly regarding its degradation products and potential bioaccumulation. Its persistence in the environment raises concerns about its long-term ecological effects.

Research Insights:

Studies indicate that this compound can degrade into various metabolites that may possess different toxicological profiles, necessitating further investigation into its environmental safety .

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(methylamino)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor functions by interacting with receptor proteins on cell surfaces. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloro-2-methylbenzoic acid: Similar structure but lacks the methylamino group.

2-(Methylamino)benzoic acid: Similar structure but lacks the chlorine atom.

4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid: Similar structure with an additional methylsulfonyl group.

Uniqueness

4-Chloro-2-(methylamino)benzoic acid is unique due to the presence of both the chlorine atom and the methylamino group, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

4-Chloro-2-(methylamino)benzoic acid (CBA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of the biological activity associated with CBA, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Chemical Formula : C₈H₈ClNO₂

- Molecular Weight : 185.608 g/mol

- CAS Number : 54675-18-2

Antimicrobial Activity

Research has indicated that CBA exhibits moderate antimicrobial activity against various Gram-positive bacteria. In a study evaluating several derivatives, CBA demonstrated significant efficacy against Staphylococcus aureus and Enterococcus faecium, with minimum biofilm eradication concentrations (MBEC) reported at 125 µg/mL for both strains .

Table 1: Antimicrobial Efficacy of CBA Against Selected Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Biofilm Eradication Concentration (MBEC) |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | 125 µg/mL |

| Enterococcus faecium | 50 µg/mL | 125 µg/mL |

| Bacillus subtilis | 25 µg/mL | Not specified |

CBA has been identified as a small molecule inhibitor of TMEM206, which is involved in acid-induced cell death pathways in cancer cells. The compound inhibits TMEM206 with an IC₅₀ value of approximately 9.55 µM at low pH levels, indicating its potential as a therapeutic agent in conditions where acid-induced cell death is prevalent .

Case Study: CBA in Colorectal Cancer Cells

In a study focusing on colorectal cancer, the role of TMEM206 was investigated using CRISPR/Cas9-mediated knockout techniques. The results showed that while TMEM206 contributes to cell death under acidic conditions, CBA effectively inhibited this pathway, suggesting its utility in cancer therapy .

Toxicity Assessment

While assessing the toxicity of CBA, it was noted that the compound exhibited moderate toxicity to aquatic organisms such as Daphnia magna. However, its toxicity profile was significantly lower compared to other compounds tested in similar studies . This suggests that while CBA has antimicrobial properties, careful consideration must be given to its environmental impact.

Eigenschaften

IUPAC Name |

4-chloro-2-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKBBXVMNYCRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501647 | |

| Record name | 4-Chloro-2-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54675-18-2 | |

| Record name | 4-Chloro-2-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.